molecular formula C25H36O7 B13834970 3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate

3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate

Cat. No.: B13834970
M. Wt: 448.5 g/mol
InChI Key: PXQRJZNDFRAFTF-JWGYNNGLSA-N
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Preparation Methods

The preparation of 3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate involves several synthetic routes and reaction conditions. The compound is typically synthesized through the acetylation of 3Beta,5Beta-Tetrahydro Cortisone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes involved in steroid metabolism. It can act as a substrate or inhibitor for these enzymes, thereby influencing the production and regulation of steroid hormones .

Comparison with Similar Compounds

3Beta,5Beta-Tetrahydro Cortisone 3,21-Diacetate can be compared with other similar compounds, such as:

    Cortisone: A corticosteroid hormone used to treat inflammation.

    Hydrocortisone: Another corticosteroid with anti-inflammatory properties.

    Prednisone: A synthetic corticosteroid used to treat various inflammatory and autoimmune conditions.

The uniqueness of this compound lies in its specific structure and its role as an intermediate in steroid metabolism .

Properties

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1

InChI Key

PXQRJZNDFRAFTF-JWGYNNGLSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

Origin of Product

United States

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